![molecular formula C20H19N5O4S B3205411 N-(4-(3-((3-acetamidophenyl)amino)-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1040644-68-5](/img/structure/B3205411.png)
N-(4-(3-((3-acetamidophenyl)amino)-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of appropriate precursors. Researchers have reported various synthetic routes to obtain Compound X. For instance, one method involves the reaction of a thiazole derivative with an appropriately substituted pyridine carboxylic acid. The final product is isolated as a white solid with a melting point around 206.7°C–208.0°C . Further optimization and modifications may be explored to enhance the yield and purity of Compound X.
Molecular Structure Analysis
Compound X’s molecular structure comprises a thiazole ring, a pyridine ring, and an amide functional group. The thiazole moiety contributes to its heterocyclic nature, while the pyridine ring imparts aromaticity. The presence of the amide group suggests potential hydrogen bonding interactions. High-resolution mass spectrometry (HRMS) confirms the compound’s molecular weight and formula .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antiproliferative Activity in Cancer Cells
Benzothiazole derivatives, including the compound you’ve mentioned, have demonstrated antiproliferative effects in different cancers. Researchers synthesized a library of phenylacetamide derivatives containing the benzothiazole nucleus. These compounds were tested in both paraganglioma and pancreatic cancer cell lines. Notably, derivative 4l exhibited significant antiproliferative activity at low micromolar concentrations in both cancer types. Moreover, when combined with gemcitabine, it showed enhanced and synergistic effects on pancreatic cancer cell viability .
Target Prediction Analysis
Computational tools identified cannabinoid receptors and sentrin-specific proteases as putative targets contributing to the observed antiproliferative activity of derivative 4l. Understanding these targets can guide further research and potential clinical translation .
properties
IUPAC Name |
N-[4-[3-(3-acetamidoanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-12(26)22-14-3-2-4-15(9-14)23-18(28)8-6-16-11-30-20(24-16)25-19(29)13-5-7-17(27)21-10-13/h2-5,7,9-11H,6,8H2,1H3,(H,21,27)(H,22,26)(H,23,28)(H,24,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAZGKMCQAUOQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-((3-acetamidophenyl)amino)-3-oxopropyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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